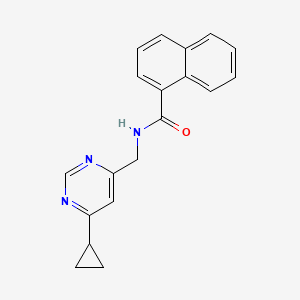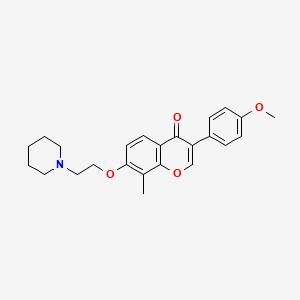![molecular formula C30H23ClO4 B2940500 7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-78-5](/img/structure/B2940500.png)
7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone (CPD-1) is a synthetic compound, first synthesized in 2003 by a team of researchers at the National Institute of Health (NIH). CPD-1 is a member of the phenoxyindanone family of compounds, which are used in a variety of scientific research applications. The compound has a wide range of applications, including biomedical research, drug discovery, and chemical synthesis.
Aplicaciones Científicas De Investigación
Polymerization and Material Science
One area of application for related compounds involves polymerization processes and material science. Research by Kim and Gong (1999) on derivatives of 1,3-dioxolane shows the potential for using similar compounds in the synthesis of polymers through ring-opening polymerization and cyclization reactions (Kim & Gong, 1999). This suggests that "7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone" could be explored for applications in creating new polymeric materials with specific properties, such as photoluminescent polymers or polymers with enhanced electronic properties.
Solar Cells and Electronic Devices
Another potential application area is in the development of solar cells and electronic devices. Cheng, Li, and Zhan (2014) discuss the use of indene-C60 bisadduct as an electron-cascade acceptor material in polymer solar cells, highlighting the importance of molecular structure in the efficiency of these devices (Cheng, Li, & Zhan, 2014). The structural features and electronic properties of "7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone" might make it a candidate for investigation in the context of organic electronics, particularly as a component in solar cell materials or as a ligand in organometallic complexes for electronic applications.
Photocatalysis and Photochemistry
Compounds with complex aromatic structures and functional groups, similar to "7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone", have been explored in photocatalysis and photochemistry for their ability to undergo specific reactions under light irradiation. For example, the study of photocyclization reactions of α-chloro-ortho-methylacetophenones provides insights into the mechanisms of photoinduced transformations, which could be relevant for designing photocatalytic systems or for synthetic applications in organic chemistry (Netto-Ferreira & Scaiano, 1991).
Propiedades
IUPAC Name |
(2Z)-7-(4-chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClO4/c1-33-25-16-11-19(18-27(25)34-2)17-24-28(20-7-4-3-5-8-20)23-9-6-10-26(29(23)30(24)32)35-22-14-12-21(31)13-15-22/h3-18,28H,1-2H3/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYUBUNHRLJWMA-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

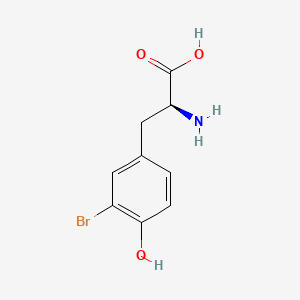
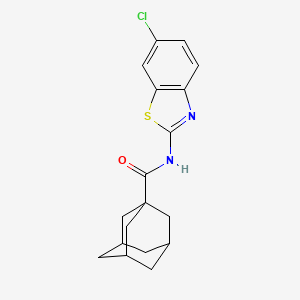
![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)


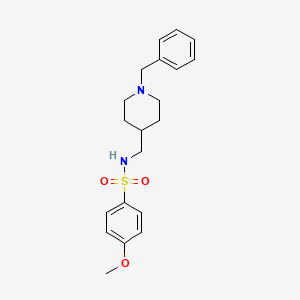

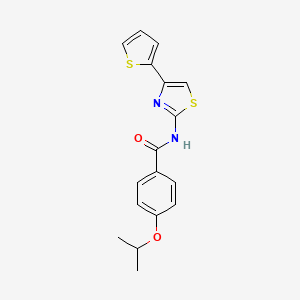
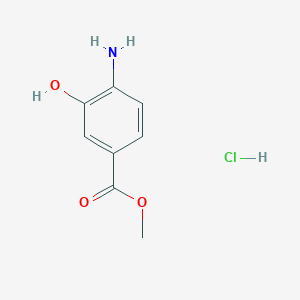
![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)

